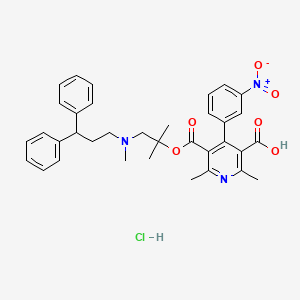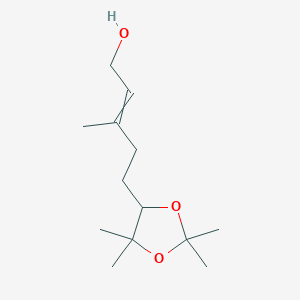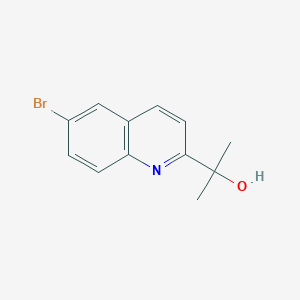![molecular formula C26H35FO6 B13865390 [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13865390.png)
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 17-butyrate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis. This compound is a derivative of betamethasone, which is known for its high efficacy in reducing inflammation and suppressing the immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 17-butyrate involves the esterification of betamethasone with butyric acid. The process typically includes the following steps:
Activation of Butyric Acid: Butyric acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated butyric acid is then reacted with betamethasone in an anhydrous solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Betamethasone 17-butyrate.
Industrial Production Methods: Industrial production of Betamethasone 17-butyrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of betamethasone and butyric acid are esterified using industrial-scale reactors.
Continuous Purification: The crude product is continuously purified using large-scale chromatography or crystallization units to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Betamethasone 17-butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 17-butyrate-21-acetate.
Reduction: Reduction reactions can convert the ketone group in the betamethasone structure to a hydroxyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the betamethasone structure, altering its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation Products: Betamethasone 17-butyrate-21-acetate.
Reduction Products: Betamethasone 17-butyrate with a hydroxyl group.
Substitution Products: Halogenated derivatives of Betamethasone 17-butyrate.
Scientific Research Applications
Betamethasone 17-butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of corticosteroids.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell proliferation and differentiation.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for therapeutic use.
Mechanism of Action
Betamethasone 17-butyrate exerts its effects through several mechanisms:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators by suppressing the activity of nuclear factor-kappa B (NF-κB) and other transcription factors.
Immunosuppressive Action: It reduces the activity of immune cells such as T-lymphocytes and macrophages, thereby decreasing the immune response.
Molecular Targets: The compound binds to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
Comparison with Similar Compounds
Betamethasone 17-butyrate is compared with other corticosteroids such as:
Betamethasone Valerate: Similar in structure but differs in the ester group, which affects its potency and duration of action.
Clobetasol Propionate: A more potent corticosteroid with a higher risk of side effects.
Hydrocortisone Butyrate: A less potent corticosteroid with a better safety profile.
Uniqueness: Betamethasone 17-butyrate is unique due to its balanced potency and safety profile, making it suitable for long-term use in treating chronic skin conditions.
Properties
Molecular Formula |
C26H35FO6 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19?,20-,23-,24-,25+,26?/m0/s1 |
InChI Key |
JVMKMVBXZBLQMS-CFVAKXCYSA-N |
Isomeric SMILES |
CCCC(=O)OC1([C@H](CC2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


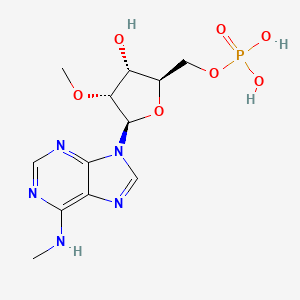
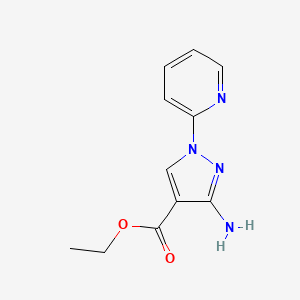
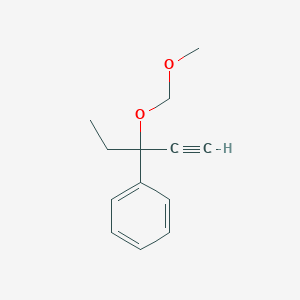
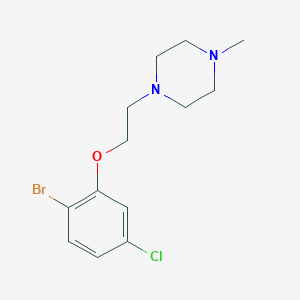
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)


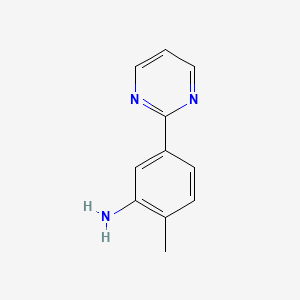
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)

